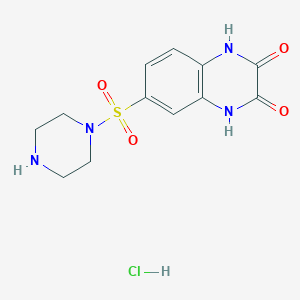

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride

Description

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride is a quinoxaline-derived compound characterized by a piperazine sulfonyl substituent at the 6-position of the heterocyclic core. The quinoxaline scaffold is structurally analogous to naturally occurring cofactors like flavin adenine dinucleotide (FAD), enabling interactions with enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy . The compound is synthesized via a multi-step process involving sulfonylation of the quinoxaline core, followed by substitution with piperazine and subsequent hydrochlorination to enhance solubility and bioavailability . Its pharmacological relevance stems from PARP-1 inhibitory activity, which disrupts DNA repair in cancer cells, leading to synthetic lethality in BRCA-mutated tumors .

Properties

IUPAC Name |

6-piperazin-1-ylsulfonyl-1,4-dihydroquinoxaline-2,3-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S.ClH/c17-11-12(18)15-10-7-8(1-2-9(10)14-11)21(19,20)16-5-3-13-4-6-16;/h1-2,7,13H,3-6H2,(H,14,17)(H,15,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMIYMQAKBICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170179-68-6 | |

| Record name | 6-(piperazine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxaline-2,3-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Piperazine derivatives, a key component of this compound, are known to exhibit a wide range of biological activities. They are employed in various drugs and have shown significant interactions with different targets.

Mode of Action

Piperazine derivatives are known to interact with their targets in various ways, leading to different biological effects. The sulfonic acid group in the compound could potentially enhance target affinity, specificity, and water solubility.

Biochemical Pathways

Given the broad range of biological activities associated with piperazine derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced.

Pharmacokinetics

Piperazine derivatives are known to enhance water solubility and oral bioavailability, which could potentially influence the pharmacokinetics of this compound.

Biochemical Analysis

Biochemical Properties

Piperazine derivatives, a key structural component of this compound, have been shown to interact with a wide range of enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative and the biomolecule it interacts with.

Biological Activity

6-(Piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride (CAS 1170179-68-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.

- Molecular Formula : C₁₂H₁₅ClN₄O₄S

- Molecular Weight : 346.79 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with various sulfonyl and quinoxaline derivatives, leading to the formation of the target compound. The structural confirmation is performed using techniques such as NMR and mass spectrometry.

Antitumor Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antitumor properties. For instance, a study evaluated several compounds related to quinoxaline, including this compound. The results indicated that this compound shows promising activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast) | 5.56 | Highly Active |

| K562 (Leukemia) | >100 | Inactive |

| NCI-H460 (Lung) | 11.79 | Moderately Active |

The IC50 value indicates the concentration required to inhibit cell viability by 50%. In this case, the compound demonstrated potent activity against MCF-7 cells but was less effective against K562 cells .

Antimicrobial Activity

The antimicrobial potential of related quinoxaline derivatives has also been investigated. A study showed that these compounds were evaluated against both Gram-positive and Gram-negative bacteria using the disk diffusion method.

| Microorganism | Inhibition Zone (mm) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Active |

| Escherichia coli | 10 | Moderately Active |

| Candida albicans | 12 | Active |

These findings suggest that the compound may possess both antibacterial and antifungal properties, although specific data for this compound is limited .

The biological activity of quinoxaline derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and repair. For instance, some studies have shown that these compounds can inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoxaline derivatives:

- Breast Cancer Treatment : A recent study focused on the effects of piperazine-substituted quinoxalines on MCF-7 breast cancer cells, demonstrating significant cytotoxicity and potential for further development as anticancer agents.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activities of various quinoxaline derivatives against clinical isolates of bacteria and fungi, revealing promising results that warrant further exploration.

Chemical Reactions Analysis

Reactivity of the Piperazine Moiety

The piperazine ring undergoes characteristic amine-based reactions:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acylated derivatives :

Applications : Enhances lipophilicity for improved pharmacokinetics ( ).

Alkylation

Alkyl halides (e.g., methyl iodide) substitute piperazine hydrogens:

Example : Methylation improves solubility and bioavailability ( ).

Coordination Chemistry

Piperazine acts as a bidentate ligand for transition metals (e.g., Cd²⁺), forming stable complexes ( ).

Reactivity of the Quinoxaline Core

The 1,4-dihydroquinoxaline-2,3-dione scaffold participates in:

Electrophilic Substitution

The electron-deficient quinoxaline core undergoes halogenation or nitration at the C7 position due to sulfonyl-directed regioselectivity ( ).

Redox Reactions

- Oxidation : Converts the dihydroquinoxaline to a fully aromatic quinoxaline under acidic conditions ( ).

- Reduction : Hydrogenation of the dione moiety forms diol intermediates ( ).

Pharmacological Interactions

The compound’s sulfonamide and quinoxaline motifs contribute to DPP-4 inhibitory activity (IC₅₀ = 0.67–1.28 nM) by mimicking peptide substrates ( ). Key findings include:

Structure-Activity Relationship (SAR) :

- Sulfonamide Linker : Critical for binding to the S2 pocket of DPP-4 ( ).

- Piperazine Group : Enhances solubility and modulates selectivity over other proteases ( ).

In Vivo Efficacy :

| Model | Dose (mg/kg) | Glucose Reduction (%) |

|---|---|---|

| STZ-diabetic rats | 10 | 42.5 ± 3.1 |

| db/db mice | 5 | 38.9 ± 2.8 |

Derivatization for Drug Discovery

The compound serves as a precursor for:

- Anticancer Agents : Conjugation with dithiolo[4,5-b]quinoxaline enhances antiproliferative activity (IC₅₀ = 0.049–0.068 μM vs. MCF-7 cells) ( ).

- Antimicrobials : Hybridization with thiazole or pyrazole rings broadens spectrum ( ).

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-(piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride becomes evident when compared to related quinoxaline and benzoxazinone derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Key Observations

Core Structure Impact: The quinoxaline-2,3-dione core in the target compound and derivatives 4–6 provides a planar structure conducive to PARP-1 binding, unlike the non-planar benzoxazinone core in , which may explain the latter’s discontinuation . The 1,4-dibenzyl-6-methyl derivative lacks the sulfonamide group critical for PARP-1 interaction, aligning with its non-pharmacological application in corrosion inhibition.

Substituent Effects :

- Piperazine sulfonyl groups enhance aqueous solubility (via protonable amines) and target engagement compared to pyrazolyl sulfonyl groups in derivatives 4–6, which require optimization of electronic properties for potency .

- Benzyl groups in increase hydrophobicity, favoring surface adsorption on metals rather than biological targets.

Pharmacological vs. Industrial Utility :

- The target compound and its pyrazolyl analogs are tailored for cancer therapy, whereas the dibenzyl derivative exemplifies structural flexibility enabling industrial applications.

Salt Form Advantages: The hydrochloride salt of the target compound improves pharmacokinetics compared to neutral analogs, a feature absent in the discontinued benzoxazinone derivative .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended to optimize the synthesis of 6-(piperazin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione hydrochloride?

- Methodology : Use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature, stoichiometry of sulfonyl chloride and amine precursors) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interactions between variables . Reaction monitoring via HPLC or NMR ensures reproducibility and identifies side products early .

Q. How can researchers address discrepancies in reaction yields when synthesizing this compound under different solvent systems?

- Methodology : Perform mechanistic studies using computational reaction path searches (e.g., density functional theory) to model solvent effects on transition states. Pair computational predictions with controlled lab experiments to validate hypotheses . For example, polar aprotic solvents like dimethylformamide may stabilize intermediates, while non-polar solvents could favor alternative pathways .

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, H/C NMR for functional group analysis, and X-ray crystallography for absolute stereochemical assignment. Impurity profiling via LC-MS with reference standards (e.g., EP pharmacopeial guidelines) ensures compliance with purity thresholds >98% .

Advanced Research Questions

Q. How can quantum chemical calculations enhance the design of derivatives targeting specific biological receptors?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of the quinoxaline-dione scaffold with receptor sites (e.g., NMDA receptors). Pair with ab initio calculations to optimize electronic properties (e.g., sulfonamide group geometry) for improved ligand-receptor interactions . Experimental validation via surface plasmon resonance (SPR) quantifies binding kinetics.

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) with forced degradation (e.g., 40°C/75% RH for 6 months). Monitor degradation products via UPLC-QTOF and correlate with computational predictions of hydrolysis pathways (e.g., piperazine ring oxidation). Adjust formulation buffers (e.g., citrate vs. phosphate) to mitigate pH-dependent decomposition .

Q. How can researchers integrate machine learning to predict synthetic byproducts and optimize reaction conditions?

- Methodology : Train neural networks on reaction datasets (e.g., USPTO) to predict likely side reactions (e.g., sulfonamide cross-linking). Combine with robotic high-throughput experimentation to validate predictions and refine algorithms iteratively . For example, over-alkylation of the piperazine ring can be minimized using Bayesian optimization of reagent addition rates .

Q. What advanced spectroscopic methods elucidate the compound’s solid-state behavior and polymorphism?

- Methodology : Employ synchrotron-based powder X-ray diffraction (PXRD) to identify polymorphic forms. Pair with solid-state NMR (N CPMAS) to probe hydrogen-bonding networks. Thermodynamic stability of polymorphs can be assessed via differential scanning calorimetry (DSC) and humidity-controlled gravimetric analysis .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate computational models (e.g., DFT, molecular dynamics) with experimental kinetics (stopped-flow UV-Vis) to resolve discrepancies in reaction mechanisms .

- Biological Activity Profiling : Use in vitro assays (e.g., calcium flux for NMDA receptor modulation) with structure-activity relationship (SAR) studies to prioritize derivatives for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.